

Application Notes and Protocols: LMPTP Inhibitor 1 Hydrochloride

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Compound of Interest

Compound Name: LMPTP inhibitor 1 hydrochloride

Cat. No.: B10800772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

LMPTP inhibitor 1 hydrochloride is a selective inhibitor of the low molecular weight protein tyrosine phosphatase (LMPTP), with an IC50 of 0.8 µM for LMPTP-A.[1][2][3] LMPTP is a key negative regulator of insulin signaling, acting by dephosphorylating the insulin receptor.[4][5][6] Inhibition of LMPTP has been shown to enhance insulin sensitivity and reverse diabetes in obese mice, making it a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][6] This document provides detailed information on the solubility of LMPTP inhibitor 1 hydrochloride in common laboratory solvents, along with protocols for its application in experimental settings.

Physicochemical Properties

Property	Value	
Molecular Formula	C28H38Cl2N4O	
Molecular Weight	517.54 g/mol	
Appearance	Light yellow to yellow solid powder	
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.	



Solubility Data

LMPTP inhibitor 1 hydrochloride exhibits good solubility in both dimethyl sulfoxide (DMSO) and water, facilitating its use in a variety of in vitro and in vivo experimental models.

Solvent	Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	≥ 64 mg/mL	~123.66 mM	Hygroscopic DMSO can impact solubility; use freshly opened solvent.[2]
Water	~50 mg/mL	~96.61 mM	Sonication may be required to aid dissolution.[1][2]

Experimental ProtocolsProtocol 1: Preparation of Stock Solutions

- 1.1. High-Concentration DMSO Stock Solution (e.g., 64 mg/mL):
- Weigh out the desired amount of LMPTP inhibitor 1 hydrochloride powder using an analytical balance.
- Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 64 mg/mL.
- Vortex or sonicate briefly to ensure complete dissolution.
- Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- 1.2. Aqueous Stock Solution (e.g., 50 mg/mL):
- Weigh out the desired amount of **LMPTP inhibitor 1 hydrochloride** powder.
- Add the appropriate volume of sterile, purified water (e.g., Milli-Q or equivalent).



- If the compound does not dissolve readily, sonicate the solution in a water bath for 10-15 minutes.
- Ensure the solution is clear before use.
- Store aqueous solutions at -20°C for short-term use. For longer-term storage, DMSO stock solutions are recommended.

Protocol 2: In Vitro Phosphatase Activity Assay

This protocol is adapted from established methods for assessing the inhibitory activity of compounds against LMPTP.[2]

- Assay Buffer Preparation: Prepare a buffer containing 50 mM Bis-Tris (pH 6.0), 1 mM DTT, and 0.01% Triton X-100.
- Substrate Preparation: Prepare a solution of a suitable phosphatase substrate, such as 3-O-methylfluorescein phosphate (OMFP) or p-nitrophenylphosphate (pNPP).
- Enzyme and Inhibitor Preparation:
 - Dilute recombinant human LMPTP-A to the desired concentration in the assay buffer.
 - Prepare serial dilutions of LMPTP inhibitor 1 hydrochloride from a DMSO stock solution.
 The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
- Assay Procedure:
 - Add the LMPTP enzyme to the wells of a microplate.
 - Add the different concentrations of the LMPTP inhibitor 1 hydrochloride or DMSO (vehicle control) to the wells and pre-incubate for 5-10 minutes at 37°C.
 - Initiate the reaction by adding the substrate.
- Data Acquisition:



- For OMFP, monitor the increase in fluorescence continuously (λ ex = 485 nm, λ em = 525 nm).
- For pNPP, stop the reaction after a defined time with a stop solution (e.g., 1 M NaOH) and measure the absorbance at 405 nm.
- Data Analysis: Calculate the percentage of enzyme activity for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a doseresponse curve.

Protocol 3: Cell-Based Insulin Receptor Phosphorylation Assay

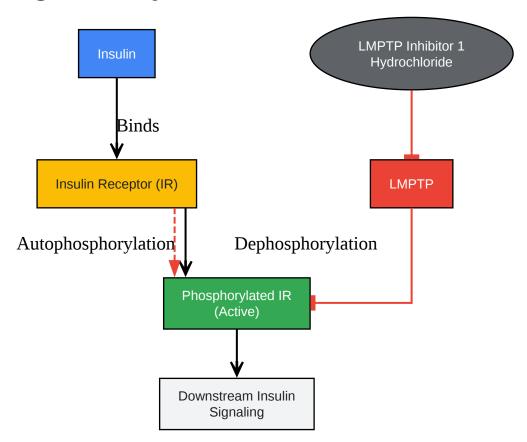
This protocol describes how to assess the effect of **LMPTP inhibitor 1 hydrochloride** on insulin-stimulated insulin receptor (IR) phosphorylation in a cell line such as HepG2 human hepatocytes.[1][2]

- Cell Culture: Culture HepG2 cells in Eagle's Minimal Essential Medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Serum Starvation and Inhibitor Treatment:
 - Seed cells in appropriate culture plates and allow them to reach confluence.
 - Serum-starve the cells overnight in a medium containing 0.1% FBS.
 - Treat the cells with the desired concentration of LMPTP inhibitor 1 hydrochloride (e.g., 10 μM) or DMSO (vehicle control) during the serum starvation period.
- Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for 5 minutes at 37°C.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis:
 - Determine the protein concentration of the cell lysates.



- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-insulin receptor (p-IR) and total insulin receptor (IR).
- Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
- Data Analysis: Quantify the band intensities and determine the ratio of p-IR to total IR to assess the effect of the inhibitor on insulin-stimulated IR phosphorylation.

Signaling Pathway

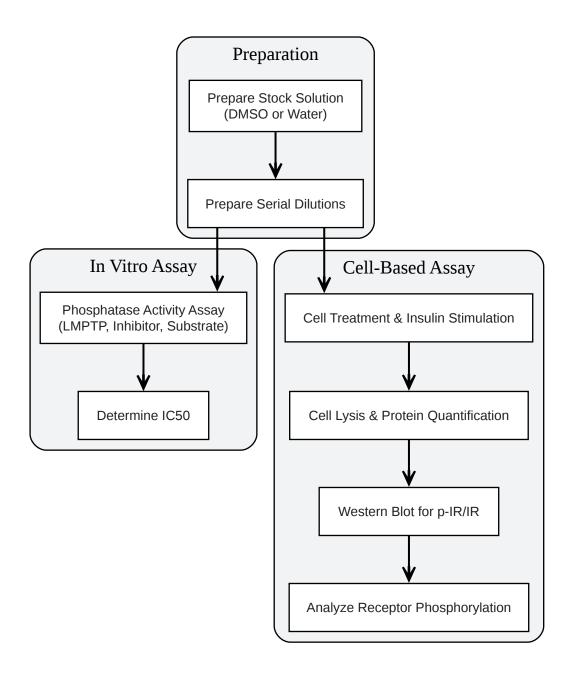


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Caption: LMPTP negatively regulates the insulin signaling pathway.

Experimental Workflow





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Caption: General workflow for inhibitor characterization.

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